(4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-methylsulfanyl-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2OS/c1-18-11-7-12(15)14(13(16)8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMLYVXHQOPHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Benzyloxy 3,5 Dichlorophenyl Methyl Sulfane
Retrosynthetic Analysis and Strategic Disconnections for the (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, several strategic disconnections can be envisioned, highlighting different potential synthetic routes.
The primary bonds for disconnection are the carbon-sulfur (C-S) bond of the thioether, the carbon-oxygen (C-O) bond of the benzyl (B1604629) ether, and the two aryl carbon-chlorine (C-Cl) bonds.
Disconnection A: C(aryl)-S Bond: This is the most common and logical primary disconnection. It breaks the thioether linkage, leading to an electrophilic aryl precursor, such as a 1-benzyloxy-2,6-dichloro-4-halobenzene, and a nucleophilic methylthiol source, like sodium thiomethoxide (NaSMe) or methanethiol (B179389) (CH₃SH). This strategy is central to many aryl sulfide (B99878) syntheses. nih.gov
Disconnection B: C(benzyl)-O Bond: Disconnecting the benzyl ether bond suggests a Williamson ether synthesis approach. This leads to a 4-(methylthio)-3,5-dichlorophenol intermediate and an electrophilic benzylating agent, such as benzyl bromide (BnBr).
Disconnection C: C-Cl Bonds: Disconnecting the chloro substituents points towards a late-stage selective chlorination of a 4-(benzyloxy)phenyl methyl sulfide precursor. The feasibility of this route depends heavily on the directing effects of the existing benzyloxy and methylthio groups.
Precursor Synthesis and Functional Group Transformations Leading to the Thioether Linkage
The formation of the aryl-sulfur bond is a cornerstone of the synthesis of this compound. Modern organic chemistry offers a variety of robust methods for constructing thioether linkages, primarily revolving around the coupling of an aryl electrophile with a sulfur nucleophile. acsgcipr.org
Transition-Metal-Catalyzed Cross-Coupling Reactions: This is the most versatile and widely used approach for C-S bond formation. nih.gov
Palladium-Catalyzed Coupling: The Buchwald-Hartwig amination protocol has been successfully adapted for C-S coupling. This involves reacting an aryl halide (e.g., 4-bromo-1-(benzyloxy)-3,5-dichlorobenzene) with methanethiol or its salt in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org
Copper-Catalyzed Coupling: The Ullmann condensation is a classic method for forming C-S bonds. Modern variations use copper(I) catalysts, often with ligands like 1,10-phenanthroline, to couple aryl iodides or bromides with thiols under milder conditions than the traditional high-temperature Ullmann reaction. organic-chemistry.org
Nickel-Catalyzed Coupling: Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium. acs.orgsciencedaily.com Ni-catalyzed reactions can couple aryl halides, triflates, or even esters with thiol partners. organic-chemistry.orgacs.org A notable thiol-free method involves a nickel-catalyzed aryl exchange between 2-pyridyl sulfide and an aromatic ester, avoiding the use of volatile and malodorous thiols. acs.orgsciencedaily.com
Nucleophilic Aromatic Substitution (SₙAr): If the aromatic ring is sufficiently activated by electron-withdrawing groups, direct substitution of a leaving group (like a halide) by a sulfur nucleophile (e.g., sodium thiomethoxide) can occur. For the target molecule, the two chlorine atoms provide some activation, but the benzyloxy group is electron-donating, making SₙAr on a precursor like 1-(benzyloxy)-2,6-dichloro-4-fluorobenzene a possibility, though likely requiring forcing conditions.
The choice of method depends on the specific precursor available and the functional group tolerance required. A general procedure for the synthesis of sulfides involves reacting an aryl halide with a sulfur source in the presence of a catalyst and a base. nanomaterchem.com
Table 1: Comparison of Common C-S Bond Formation Methods
| Method | Catalyst/Reagent | Aryl Precursor | Sulfur Source | Typical Conditions | Advantages |
|---|---|---|---|---|---|
| Buchwald-Hartwig Type | Pd(OAc)₂, Ligand (e.g., Xantphos) | Ar-Br, Ar-I, Ar-OTf | MeSH, NaSMe | Base (e.g., NaOt-Bu), Toluene (B28343), 80-110 °C | High functional group tolerance, broad scope. |
| Ullmann Type | CuI, Ligand (e.g., 1,10-phenanthroline) | Ar-I, Ar-Br | MeSH, NaSMe | Base (e.g., K₂CO₃), DMF/DMSO, 100-150 °C | Cost-effective catalyst, well-established. |
| Nickel-Catalyzed Coupling | Ni(cod)₂, Ligand (e.g., dcypt) | Ar-Cl, Ar-OAr' | 2-Pyridyl sulfide (thiol-free) | Zn additive, Toluene, 150 °C | Uses cheaper catalyst, can couple less reactive electrophiles. |
| SₙAr | None (Base required) | Ar-F, Ar-NO₂ (activated) | NaSMe | Polar aprotic solvent (e.g., DMSO), elevated temp. | Catalyst-free, atom-economical. |
Approaches to Install the Benzyloxy Moiety
The benzyloxy group is typically installed to protect a phenol (B47542) functionality or as a key structural component. The most prevalent method for its formation is the Williamson ether synthesis. wikipedia.org
This reaction involves the deprotonation of a phenolic precursor (e.g., 3,5-dichloro-4-(methylthio)phenol) with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic benzylating agent like benzyl bromide or benzyl chloride. ccspublishing.org.cn
Key parameters for a successful Williamson ether synthesis include:
Base: A wide range of bases can be used, from mild ones like potassium carbonate (K₂CO₃) for simple phenols to strong bases like sodium hydride (NaH) for less acidic alcohols. The choice depends on the substrate's acidity and stability.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are commonly used as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide.
Temperature: Reactions are often run from room temperature to reflux, depending on the reactivity of the electrophile and nucleophile.
For substrates that are sensitive to basic conditions, alternative methods are available. The reaction of a phenol with benzyl trichloroacetimidate (B1259523) under acidic catalysis (e.g., trifluoromethanesulfonic acid) provides a mild alternative for installing the benzyl group. organic-chemistry.org
Selective Chlorination Strategies on the Phenyl Ring
Achieving the desired 3,5-dichloro substitution pattern relative to the oxygen substituent is a significant synthetic challenge. The directing effects of the substituents on the aromatic ring govern the regiochemical outcome of electrophilic chlorination. A hydroxyl or benzyloxy group is a powerful ortho-, para-director, while a methylthio group is also ortho-, para-directing. Therefore, direct chlorination of 4-(benzyloxy)phenol or 4-(benzyloxy)phenyl methyl sulfide would likely lead to chlorination at the positions ortho to the activating benzyloxy group (positions 2 and 6), not the desired 3 and 5 positions.
Several strategies can be employed to overcome this regiochemical preference:
Chlorination of a Precursor with Different Directing Groups: A common strategy is to start with a precursor where the directing groups favor the desired substitution pattern. For instance, starting with 4-hydroxybenzoic acid, the carboxyl group is a meta-director. Chlorination would occur at positions 3 and 5. Subsequent removal of the carboxyl group (decarboxylation) would yield 3,5-dichlorophenol (B58162), which can then be carried forward.
Catalyst-Controlled Chlorination: Recent advances have led to methods for catalyst-controlled regioselective chlorination of phenols, overriding the innate directing effects of the hydroxyl group. acs.org For example, certain Lewis basic selenoether or thiourea (B124793) catalysts can direct chlorination to the ortho-position with high selectivity, although achieving meta-dichlorination remains a more complex challenge. acs.org
Use of Blocking Groups: It is sometimes possible to temporarily block the more reactive ortho positions, forcing chlorination to occur elsewhere, followed by removal of the blocking group.
Starting with a Pre-chlorinated Precursor: The most straightforward approach is often to begin with a commercially available starting material that already possesses the correct chlorination pattern, such as 3,5-dichlorophenol or 2,6-dichloro-4-aminophenol. The latter can be converted to the corresponding phenol via a Sandmeyer-type reaction.
For the synthesis of this compound, a plausible route would involve starting with a precursor like 2,6-dichlorohydroquinone (B128265) or 2,6-dichloro-4-nitrophenol, where the desired chlorination is already established.
Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Purity
Optimizing reaction conditions is critical for developing a robust and efficient synthesis. For a multi-step synthesis of this compound, each step would require individual optimization. Key parameters to consider, particularly for the crucial C-S cross-coupling step, are summarized below.
Catalyst System: The choice of metal (Pd, Ni, Cu) and ligand is paramount. For palladium-catalyzed reactions, ligands like Xantphos or dppf are often screened to find the optimal balance of reactivity and stability. For nickel catalysis, bidentate phosphine or N-heterocyclic carbene (NHC) ligands are common.
Base: The strength and nature of the base (e.g., inorganic carbonates like Cs₂CO₃, phosphates like K₃PO₄, or organic alkoxides like NaOt-Bu) can dramatically influence the reaction rate and prevent side reactions.
Solvent: The solvent affects the solubility of reactants and the stability of intermediates. Aprotic solvents like toluene, dioxane, DMF, or DMSO are typically screened.
Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side product formation. Finding the minimum temperature for efficient conversion is ideal.
Reactant Stoichiometry: Varying the ratio of the aryl halide, thiol, base, and the catalyst loading is necessary to maximize yield and minimize waste.
Table 2: Hypothetical Optimization of a Palladium-Catalyzed Thioether Formation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 75 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 110 | 88 |
| 3 | Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu | Toluene | 90 | 85 |
| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Dioxane | 110 | 92 |
| 5 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu | Dioxane | 110 | 90 |
Following the reaction, purification by methods such as column chromatography on silica (B1680970) gel or recrystallization is essential to obtain the final product with high purity.
Stereoselective Synthesis of Chiral Analogs of this compound (If applicable)
The target molecule, this compound, is achiral. However, oxidation of the sulfur atom to a sulfoxide (B87167) creates a stereogenic center at the sulfur atom, leading to the chiral analog, (R/S)-(4-(benzyloxy)-3,5-dichlorophenyl)(methyl)sulfoxide. Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric synthesis. rsc.orgwiley-vch.de
Several methodologies exist for the stereoselective synthesis of chiral sulfoxides:
Asymmetric Oxidation of the Prochiral Sulfide: This is the most direct approach. It involves the oxidation of the parent thioether using a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral catalyst. wiley-vch.de
Chiral Reagents: Modified Sharpless oxidation conditions (using titanium isopropoxide, a chiral tartrate ester, and an oxidant) or chiral oxaziridines (e.g., Davis oxaziridines) can provide sulfoxides with high enantiomeric excess (ee). researchgate.net
Catalytic Systems: Vanadium or other metal complexes with chiral ligands are effective catalysts for the enantioselective oxidation of sulfides using oxidants like hydrogen peroxide. researchgate.net
The Andersen Synthesis: This classic method provides excellent stereochemical control. It involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent (e.g., a Grignard reagent). For the target analog, this would involve reacting a diastereomerically pure menthyl 3,5-dichloro-4-(benzyloxy)benzenesulfinate with methylmagnesium bromide. The separation of the diastereomeric sulfinate esters is often achievable by crystallization. nih.gov
The development of new methods for preparing optically active sulfoxides is an active area of research, driven by their demand in the pharmaceutical and fine chemical industries. rsc.orgacs.org
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.
Atom Economy: Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product is a core principle. Catalytic reactions, such as cross-coupling, are inherently more atom-economical than routes requiring stoichiometric activating or leaving groups.
Catalysis: The use of catalytic amounts of transition metals (Pd, Ni, Cu) is preferable to stoichiometric reagents. Developing highly active catalysts that can be used at low loadings and recycled is a key goal.
Safer Solvents and Reaction Conditions: Replacing hazardous solvents like chlorinated hydrocarbons or polar aprotic solvents like DMF with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) is highly desirable. rsc.org Solvent-free reactions, where possible, represent an ideal scenario. rsc.org Microwave-assisted synthesis can also contribute by reducing reaction times and energy consumption.
Thiol-Free Synthesis: As methanethiol is a toxic, foul-smelling, and volatile gas, synthetic routes that avoid its use are advantageous from a safety and environmental perspective. Methods that use alternative, more manageable sulfur sources, such as the nickel-catalyzed aryl exchange with 2-pyridyl sulfide or the use of sodium thiosulfate, align well with green chemistry principles. organic-chemistry.orgsciencedaily.com
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Catalyst development is often focused on increasing reactivity to allow for milder reaction conditions.
Waste Reduction: A well-optimized, high-yielding synthesis with minimal side products and an easy purification process will generate less chemical waste.
An example of a greener approach to C-S bond formation is the use of an iodine/DMSO catalytic system for the cross-dehydrogenative coupling of thiols with electron-rich arenes under solvent-free conditions, representing a metal-free alternative. rsc.org
Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 3,5 Dichlorophenyl Methyl Sulfane
Electrophilic Aromatic Substitution Reactions on the Dichlorophenyl Moiety
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The regiochemical outcome of such reactions on (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane is governed by the directing effects of the four substituents on the phenyl ring.
The directing effects of the substituents are as follows:
Benzyloxy group (-OCH₂Ph): This is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. pressbooks.publibretexts.org
Methylsulfane group (-SMe): The sulfur atom's lone pairs also allow it to act as a resonance donor, making it an activating group and an ortho, para-director.
Chlorine atoms (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. pressbooks.pub
In this compound, the 4-position is occupied by the benzyloxy group, and the 3 and 5 positions by chlorine atoms. The methylsulfane group is at position 1. The only available positions for substitution are 2 and 6. These positions are ortho to the methylsulfane group and meta to the benzyloxy group. Conversely, they are also ortho to one chlorine atom and meta to the other.
The positions 2 and 6 are ortho to the methylsulfane group and meta to the benzyloxy group. They are also adjacent to the chlorine atoms. The reaction's feasibility and outcome will depend on the strength of the electrophile and the reaction conditions, as the steric hindrance from the adjacent chlorine and benzyloxy groups could influence reactivity. msu.edufiveable.me The general mechanism for EAS proceeds through a positively charged intermediate known as an arenium ion or sigma complex, the stability of which is influenced by the substituents. msu.edubyjus.comlibretexts.org Electron-donating groups stabilize this intermediate, thereby increasing the reaction rate. libretexts.org
Interactive Table: Directing Effects of Substituents
| Substituent | Type | Directing Effect |
| -OCH₂Ph (Benzyloxy) | Activating | Ortho, Para |
| -SMe (Methylsulfane) | Activating | Ortho, Para |
| -Cl (Chloro) | Deactivating | Ortho, Para |
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic aromatic substitution (SNAr) on the dichlorophenyl moiety of this compound is generally challenging. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group (in this case, the chlorine atoms) to stabilize the negatively charged Meisenheimer complex intermediate.
The subject molecule lacks strong electron-withdrawing groups. The benzyloxy and methylsulfane groups are electron-donating by resonance, which disfavors the formation of the anionic intermediate required for the SNAr mechanism. Therefore, substitution of the chlorine atoms by common nucleophiles under standard SNAr conditions is expected to be inefficient.
However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles, some substitution might be achievable. Alternatively, transition metal-catalyzed nucleophilic substitution reactions could provide a pathway for the replacement of the chloro groups (see Section 3.5).
Oxidative Transformations of the Methylsulfane Group to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom of the methylsulfane group is susceptible to oxidation. Thioethers are readily oxidized first to sulfoxides and then to sulfones. masterorganicchemistry.com This transformation is a common and synthetically useful reaction.
A variety of oxidizing agents can be employed for this purpose. The choice of reagent and control of stoichiometry and reaction conditions allow for the selective formation of either the sulfoxide or the sulfone. acsgcipr.org
Oxidation to Sulfoxide: For the selective oxidation to the corresponding sulfoxide, (4-(benzyloxy)-3,5-dichlorophenyl)(methyl)sulfoxide, milder oxidizing agents or a stoichiometric amount of a stronger oxidant at low temperatures are typically used. Common reagents include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) with one equivalent. nih.gov
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) with an excess of a strong oxidizing agent, yields the sulfone, (4-(benzyloxy)-3,5-dichlorophenyl)(methyl)sulfone. Reagents such as excess m-CPBA or potassium permanganate (B83412) (KMnO₄) are effective for this transformation. rsc.org The use of H₂O₂ with a catalyst can also provide the sulfone selectively. mdpi.com
The reaction generally proceeds via nucleophilic attack of the sulfur atom on the oxidant. The electron-rich nature of the aryl sulfide enhances its nucleophilicity, facilitating the oxidation. rsc.org
Interactive Table: Oxidation of Methylsulfane Group
| Product | Reagent(s) | Typical Conditions |
| Sulfoxide | 1 eq. H₂O₂ / Acetic Acid | Room Temperature |
| Sulfoxide | 1 eq. m-CPBA | 0 °C to Room Temp. |
| Sulfone | ≥2 eq. H₂O₂, catalyst | Elevated Temperature |
| Sulfone | ≥2 eq. m-CPBA | Room Temperature |
Cleavage and Rearrangement Reactions of the Benzyloxy Ether
The benzyloxy group is a widely used protecting group for phenols in organic synthesis, and its cleavage is a well-established transformation. organic-chemistry.org
Hydrogenolysis: The most common and mildest method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. organicreactions.orgresearchgate.net This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). chemicalforums.com The reaction cleaves the benzyl C-O bond to yield the corresponding phenol (B47542), 3,5-dichloro-4-(methylthio)phenol, and toluene (B28343) as a byproduct. youtube.comambeed.com This method is generally clean and high-yielding. youtube.com However, sulfur compounds can sometimes poison palladium catalysts, which might necessitate the use of specific catalyst preparations or alternative catalysts. organicreactions.org
Acidic Cleavage: Strong acids, such as HBr or HI, can also cleave benzyl ethers, although these conditions are harsher and may not be compatible with other functional groups in the molecule. brainkart.com
Rearrangement Reactions: Under acidic conditions, benzyl phenyl ethers can undergo rearrangement reactions. rsc.org For instance, treatment with polyphosphoric acid (PPA) or Lewis acids can catalyze the migration of the benzyl group from the oxygen atom to the aromatic ring, yielding benzyl-substituted phenols. ccspublishing.org.cn In the case of this compound, this could potentially lead to the formation of C-benzylated derivatives, although the steric hindrance from the chlorine atoms might influence the feasibility and regioselectivity of such a rearrangement.
Metal-Mediated Cross-Coupling Reactions Involving this compound and its Derivatives
Modern transition-metal catalysis offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The title compound has several potential sites for cross-coupling reactions.
Coupling at C-Cl Bonds: The aryl-chlorine bonds can participate in cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. While aryl chlorides are less reactive than the corresponding bromides or iodides, the use of specialized palladium or nickel catalysts with appropriate ligands can facilitate these transformations. For example, a Suzuki coupling with an arylboronic acid could introduce a new aryl group at the 3 or 5 position, replacing a chlorine atom.
Coupling at the C-O Bond: The activation and cleavage of the C(aryl)-O bond of ethers is a more challenging but increasingly feasible cross-coupling strategy, often employing nickel catalysts. researchgate.net This would allow for the replacement of the entire benzyloxy group with another substituent.
Coupling at the C-S Bond: Similarly, nickel-catalyzed cross-coupling reactions that proceed via C-S bond cleavage have been developed. dntb.gov.ua These methods could enable the substitution of the methylsulfane group. The sulfone derivatives, obtained from oxidation as described in section 3.3, can also be effective substrates in certain nickel-catalyzed desulfonylative cross-coupling reactions. acs.org
The choice of catalyst, ligand, and reaction conditions would be crucial to achieve selective coupling at one of these sites over the others. chemrxiv.orgnih.gov
Mechanistic Investigations of Key Reaction Pathways via Kinetic and Thermodynamic Analysis
Electrophilic Aromatic Substitution: The mechanism involves a two-step process: initial attack of the electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. msu.edu The first step is typically the rate-determining step. The kinetics of the reaction would be influenced by the electron-donating and -withdrawing nature of the substituents. The activating benzyloxy and methylsulfane groups would lower the activation energy for the formation of the sigma complex, while the deactivating chloro groups would raise it.
Oxidation of the Methylsulfane Group: The oxidation of sulfides is generally considered to proceed through a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidant (e.g., H₂O₂ or m-CPBA). Kinetic studies on the oxidation of various aryl sulfides have shown that the reaction is typically second-order. acs.org The rate is sensitive to the electronic properties of the substituents on the aromatic ring; electron-donating groups increase the nucleophilicity of the sulfur atom and thus accelerate the reaction.
Cleavage of the Benzyloxy Ether: The mechanism of catalytic hydrogenolysis of benzyl ethers involves the adsorption of the substrate and hydrogen onto the catalyst surface. acsgcipr.org The reaction proceeds by cleavage of the benzylic C-O bond. While the precise mechanism on the catalyst surface is complex, it is understood to generate the phenol and toluene without the formation of free radical or ionic intermediates in the solution phase. tum.de Acid-catalyzed cleavage, in contrast, proceeds via protonation of the ether oxygen, followed by nucleophilic attack (SN1 or SN2) on the benzylic carbon. acs.org
Advanced Spectroscopic and Analytical Characterization of 4 Benzyloxy 3,5 Dichlorophenyl Methyl Sulfane
High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the determination of the elemental composition of a molecule with high accuracy. For (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane, HRMS provides the exact mass of the molecular ion, which is then used to confirm its molecular formula, C₁₄H₁₂Cl₂OS.
The fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure. The electron ionization (EI) or electrospray ionization (ESI) induced fragmentation of the parent molecule would likely proceed through several key pathways. A primary fragmentation event is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl (B1604629) cation (m/z 91) and a dichlorinated methylthiophenol radical. Another significant fragmentation would involve the loss of the methyl group from the sulfur atom.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z | Chemical Formula | Description |
| [M]⁺ | 298.0037 | C₁₄H₁₂Cl₂OS | Molecular Ion |
| [M-CH₃]⁺ | 282.9772 | C₁₃H₉Cl₂OS | Loss of a methyl radical |
| [M-C₇H₇]⁺ | 206.9465 | C₇H₅Cl₂S | Loss of a benzyl radical |
| [C₇H₇]⁺ | 91.0548 | C₇H₇ | Benzyl cation |
Note: The predicted m/z values are calculated based on the most abundant isotopes of the constituent elements.
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton and carbon signals.
In the ¹H NMR spectrum, the methyl protons of the sulfane group are expected to appear as a singlet in the aliphatic region. The benzylic protons would also produce a singlet, while the aromatic protons of the benzyl group and the dichlorinated phenyl ring would resonate in the aromatic region with characteristic splitting patterns.
The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the benzylic carbon, and the aromatic carbons. The chemical shifts of the carbons in the dichlorinated ring are influenced by the electronegative chlorine atoms and the electron-donating benzyloxy and methylthio groups.
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in correlating protons with their directly attached carbons and with carbons that are two or three bonds away, thus confirming the connectivity of the molecular structure.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| -SCH₃ | 2.45 | Singlet | 3H |
| -CH₂- | 5.10 | Singlet | 2H |
| Aromatic-H (dichlorophenyl) | 7.20 | Singlet | 2H |
| Aromatic-H (benzyl) | 7.30-7.45 | Multiplet | 5H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted δ (ppm) |
| -SCH₃ | 15.5 |
| -CH₂- | 71.0 |
| Aromatic C-Cl | 129.0 |
| Aromatic C-H (dichlorophenyl) | 130.0 |
| Aromatic C-S | 135.0 |
| Aromatic C-O | 154.0 |
| Aromatic C (benzyl ipso) | 136.5 |
| Aromatic C-H (benzyl) | 127.5-128.8 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com For the title compound, these techniques would confirm the presence of aromatic rings, the ether linkage, the thioether group, and C-Cl bonds.
The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and methyl groups. The C-O-C stretching of the benzyl ether and the C-S stretching of the methylsulfane would also be observable. Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic rings and the C-S bond. acs.org
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 2950-2850 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-O-C Asymmetric Stretch | 1250-1200 | IR |
| C-O-C Symmetric Stretch | 1050-1000 | IR |
| C-S Stretch | 700-600 | IR, Raman |
| C-Cl Stretch | 800-600 | IR |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. mdpi.com If a suitable single crystal of this compound could be grown, this technique would offer an unambiguous confirmation of its three-dimensional structure.
The analysis would reveal the conformation of the benzyloxy group relative to the dichlorophenyl ring and the orientation of the methylsulfane group. Furthermore, the crystal packing could be analyzed to identify any intermolecular interactions, such as π-π stacking between the aromatic rings or other weak interactions, which govern the solid-state architecture.
Table 5: Typical Bond Lengths and Angles Expected from X-ray Crystallography
| Bond/Angle | Expected Value |
| C-S bond length | ~1.77 Å |
| C-Cl bond length | ~1.74 Å |
| Aromatic C-C bond length | ~1.39 Å |
| C-O (ether) bond length | ~1.37 Å |
| C-S-C bond angle | ~105° |
| C-O-C bond angle | ~118° |
Advanced Chromatographic and Separation Techniques (HPLC, GC) for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its quantification in various matrices. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose. bitesizebio.com
Given the molecular weight and the presence of polarizable atoms, this compound is expected to be a non-volatile solid at room temperature. Therefore, HPLC would be the more suitable technique for its analysis. patsnap.com A reversed-phase HPLC method, using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would likely provide good separation and a sharp peak for the compound.
GC analysis might be possible if the compound is thermally stable and sufficiently volatile at the temperatures used in the injector and column. A high-temperature capillary column with a non-polar stationary phase would be required. patsnap.com
Table 6: Hypothetical Chromatographic Conditions for Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water gradient | UV-Vis (Diode Array) |
| GC | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Helium | Mass Spectrometer (MS) |
Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Characterization of Electronic Structure and Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic rings in this compound act as chromophores, which absorb UV light, leading to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions of the substituted benzene (B151609) rings. The substitution pattern, including the auxochromic benzyloxy and methylsulfane groups, will influence the position and intensity of these absorption maxima (λ_max).
Fluorescence spectroscopy could also be employed to investigate the emission properties of the compound upon excitation at its absorption wavelength. The presence of heavy atoms (chlorine) might lead to quenching of fluorescence through intersystem crossing. researchgate.net
Table 7: Predicted Electronic Spectroscopy Data
| Parameter | Predicted Value | Transition Type |
| λ_max 1 | ~220 nm | π → π |
| λ_max 2 | ~280 nm | π → π |
| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ | - |
| Fluorescence | Likely weak or non-fluorescent | - |
Theoretical and Computational Investigations of 4 Benzyloxy 3,5 Dichlorophenyl Methyl Sulfane
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Electrostatic Potentials
Theoretical studies on (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane provide fundamental insights into its electronic properties. Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a 6-31G(d,p) basis set, are utilized to determine the molecule's electronic structure. epstem.netscispace.com These calculations reveal the distribution of electron density and the energies of molecular orbitals.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the compound's chemical reactivity. researchgate.netcolab.ws The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For aromatic compounds containing heteroatoms, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO may be distributed across regions capable of accepting electron density. mdpi.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the electronegative oxygen and chlorine atoms are expected to be surrounded by regions of negative potential, whereas the hydrogen atoms would exhibit positive potential. nih.gov
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. nih.gov |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. nih.gov |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | A measure of the electrophilic power of a molecule. nih.gov |
Conformational Analysis and Exploration of Energy Landscapes
The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. Conformational analysis involves systematically rotating the single bonds within the molecule—specifically the C-O-C ether linkage, the C-S bond, and the bonds within the benzyloxy group—to identify all possible spatial arrangements (conformers).
The potential energy surface is scanned to locate energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between them. The most stable conformation is the one with the lowest global energy minimum. This optimized geometry is crucial as it serves as the foundation for all subsequent quantum chemical calculations, including electronic structure and spectroscopic predictions. epstem.net The relative energies of different conformers provide insight into their population distribution at a given temperature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of 1H and 13C nuclei. epstem.net These calculations are performed on the optimized molecular geometry. The predicted chemical shifts are often compared to an internal standard, such as Tetramethylsilane (TMS), and can be correlated with experimental data to confirm the molecular structure. liverpool.ac.uk The chemical environment of each nucleus, influenced by factors like electron density and the presence of nearby functional groups, dictates its specific chemical shift. thieme-connect.de
Table 2: Predicted Spectroscopic Data for this compound
| Parameter | Method | Predicted Information |
| 1H NMR Chemical Shifts | DFT/GIAO | Provides predicted ppm values for each unique proton in the molecule (methyl, aromatic rings). liverpool.ac.uk |
| 13C NMR Chemical Shifts | DFT/GIAO | Provides predicted ppm values for each unique carbon atom. st-andrews.ac.uk |
| Vibrational Frequencies | DFT/B3LYP | Predicts the wavenumbers (cm-1) for IR-active vibrational modes (e.g., C-H stretch, C=C aromatic stretch, C-O stretch, C-Cl stretch). epstem.net |
Vibrational Frequencies: Theoretical vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated using DFT methods. epstem.net The results provide a set of vibrational modes and their corresponding frequencies and intensities. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to achieve better agreement with experimental IR spectra. This analysis helps in assigning specific absorption bands to the vibrational motions of functional groups within the molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions.
By placing the molecule in a simulated box of solvent molecules (e.g., water, DMSO), MD simulations can elucidate how the solvent affects the compound's structure and dynamics. Key parameters such as the Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation period. pandawainstitute.com Furthermore, analysis of the simulation trajectory can reveal information about the formation and lifetime of hydrogen bonds or other non-covalent interactions with the solvent, which is crucial for understanding its solubility and behavior in solution.
In Silico Modeling of Molecular Interactions with Biological Macromolecules
In silico techniques, particularly molecular docking, are used to investigate the potential binding mechanisms of this compound with biological targets like enzymes or receptors. nih.govnih.gov Molecular docking predicts the preferred orientation of the ligand (the compound) when bound to a target protein to form a stable complex. nih.gov
The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). pandawainstitute.com The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the active site. This analysis provides a structural hypothesis for the binding mechanism at the molecular level, without assessing the compound's actual efficacy.
Reaction Pathway Modeling and Transition State Analysis for Synthetic and Degradative Processes
Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. This includes modeling its synthesis or potential degradation pathways. By calculating the potential energy surface for a proposed reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.
The energy of the transition state determines the activation energy of the reaction, which is the primary factor controlling the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. This theoretical approach provides valuable insights that can guide the optimization of synthetic routes or predict the environmental fate and persistence of the compound.
Exploration of Biological Activity Mechanisms of 4 Benzyloxy 3,5 Dichlorophenyl Methyl Sulfane Mechanistic and in Vitro Research
In Vitro Enzyme Modulation and Inhibition Studies, Including Kinetic Analysis
While direct enzyme inhibition studies on (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane have not been reported, research on analogous structures suggests potential interactions with various enzyme systems. For instance, dichlorophenyl derivatives have been shown to modulate the activity of several enzymes. One study reported that 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine acts as a folic acid antagonist, indicating an interaction with dihydrofolate reductase nih.gov. Although the subject compound has a different core structure, the presence of the dichlorophenyl group could confer inhibitory activity against certain enzymes.
Furthermore, sulfur-containing analogs have been identified as competitive inhibitors for enzymes like indoleamine 2,3-dioxygenase nih.gov. The methylsulfane group in this compound could potentially interact with the active sites of similar enzymes. Kinetic analyses of such interactions would be crucial to determine the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the affinity of the compound for the enzyme.
Receptor Binding Assays and Ligand-Target Interaction Analysis at the Molecular Level
Receptor binding assays are fundamental in elucidating the mechanism of action of bioactive compounds. For this compound, the benzyloxy and dichlorophenyl groups are key pharmacophoric features that may mediate interactions with specific receptors. Studies on benzyl (B1604629) phenyl ether derivatives have explored their binding to various receptors . For example, research on D-homoestrone derivatives with 3-methoxy and 3-hydroxy groups, analogous to the benzyloxy moiety, demonstrated binding to the estrogen receptor, albeit with lower affinity than the endogenous ligand nih.gov. This suggests that the benzyloxy group of the title compound could potentially interact with nuclear hormone receptors or other receptor families.
The dichlorophenyl moiety is also a common feature in ligands targeting various receptors. The specific substitution pattern on the phenyl ring is critical for binding affinity and selectivity. Ligand-target interaction analysis at the molecular level, often aided by computational modeling, can help to identify key amino acid residues within a receptor's binding pocket that interact with the dichlorophenyl and benzyloxy groups through hydrophobic, hydrogen bonding, or halogen bonding interactions.
Cellular Assays for Investigating Specific Biological Pathways
Cellular assays provide a platform to investigate how a compound affects specific biological pathways, including pathway modulation, in vitro cytotoxicity, cellular uptake, and distribution. While specific data for this compound is not available, studies on structurally similar compounds offer insights into potential cellular effects. For example, certain biguanide (B1667054) derivatives have been shown to inhibit the clonal colony formation of cancer cell lines and affect signaling pathways such as the AMPK pathway mdpi.com.
The cytotoxic potential of dichlorophenyl-containing compounds has been evaluated against various cancer cell lines, with some derivatives of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one showing significant activity thesciencein.org. Cellular uptake and distribution are critical parameters that influence a compound's biological activity. The lipophilicity conferred by the benzyloxy and dichlorophenyl groups would likely facilitate passage across cell membranes, but specific transporters could also be involved.
Structure-Activity Relationship (SAR) Studies of this compound Analogs for Mechanistic Insights
Structure-activity relationship (SAR) studies are instrumental in understanding how chemical structure influences biological activity and can provide mechanistic insights. For this compound, SAR studies of analogs would involve systematic modification of its three key components: the benzyloxy group, the dichlorophenyl ring, and the methylsulfane moiety.
Research on benzyl ether derivatives has shown that substitutions on the benzyl and phenyl rings can significantly impact activity and selectivity for targets like the S1P₁ receptor nih.gov. For instance, the position and nature of substituents can alter the binding mode and affinity. Similarly, studies on N-benzoyl-2-hydroxybenzamides have demonstrated that modifications to the phenyl rings and the linker region can dramatically affect their activity against various parasites nih.gov.
In the context of antimicrobial activity, SAR studies of benzyl phenyl sulfide (B99878) derivatives have revealed that the presence of specific substituents, such as a 4-nitrobenzyl group and a 4-chlorophenyl group, is crucial for their inhibitory effects nih.gov. This highlights the importance of the electronic properties and spatial arrangement of substituents on both aromatic rings. An SAR study of this compound analogs would therefore be invaluable in pinpointing the structural determinants of its biological activity and mechanism of action.
Proteomic and Metabolomic Profiling in Response to this compound Exposure in Research Systems
Proteomics and metabolomics are powerful omics technologies that provide a global view of cellular responses to chemical exposure. These approaches can offer unbiased insights into the mechanism of action of a compound by identifying changes in protein expression and metabolite levels. lumc.nl
While no specific proteomic or metabolomic data exist for this compound, studies on related chlorinated compounds can provide a framework for potential effects. For example, proteomic studies of cells exposed to the benzene (B151609) metabolite hydroquinone (B1673460) have identified alterations in proteins involved in key cellular pathways besjournal.comnih.gov. Similarly, metabolomic investigations of organisms exposed to dichlorodiphenyltrichloroethane (DDT) have revealed disruptions in metabolic pathways, such as bile acid biosynthesis nih.gov.
Exposure of a relevant research system (e.g., a specific cell line or model organism) to this compound followed by proteomic and metabolomic analysis could reveal which cellular pathways are most significantly perturbed. This could point towards specific enzyme or receptor targets and help to build a comprehensive picture of the compound's mode of action.
Mechanistic Insights from In Silico Biological System Interactions
In silico methods, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting and understanding the interactions of small molecules with biological targets at a molecular level. These computational approaches can provide mechanistic insights, particularly when experimental data is limited.
Molecular docking studies have been performed on numerous compounds containing dichlorophenyl moieties to predict their binding modes and affinities for various protein targets. For example, docking studies of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives have been used to rationalize their anticancer activity thesciencein.org. Similarly, complexes of 4-(2,3-dichlorophenyl)piperazine-1-carboxylic acid with transition metals have been studied via molecular docking to explore their potential as telomerase inhibitors nih.gov.
For this compound, molecular docking could be employed to screen for potential protein targets and to visualize its binding pose within the active site. Such studies could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the chlorine atoms. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide an early assessment of the compound's pharmacokinetic and toxicological properties, guiding further experimental work nih.govplos.orgmdpi.comdrugdiscoverytoday.comnih.gov.
Applications in Advanced Chemical Synthesis and Materials Science Research
(4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane as a Synthetic Intermediate and Building Block in Complex Molecule Construction
As a synthetic intermediate, this compound offers several reactive sites that can be selectively addressed to build more elaborate molecular architectures. The primary functional groups—the thioether, the benzyloxy ether, and the chlorinated aromatic ring—each provide distinct pathways for chemical modification.
The methylsulfane group is particularly versatile. It can be oxidized to a sulfoxide (B87167) or a sulfone, which alters the electronic properties of the aromatic ring, transforming the group from a weak electron donor to a potent electron-withdrawing group. libretexts.org This transformation is crucial for modulating reactivity in subsequent synthetic steps, such as electrophilic aromatic substitution. youtube.com
The benzyloxy group serves as a robust protecting group for a phenol (B47542). Its cleavage, typically via catalytic hydrogenation, unmasks a reactive hydroxyl group. This phenol can then be used for a variety of transformations, including etherification, esterification, or as a nucleophile in coupling reactions, allowing for the attachment of new molecular fragments.
The dichlorinated benzene (B151609) ring itself is a stable core but can be functionalized further. While nucleophilic aromatic substitution of the chlorine atoms requires harsh conditions, they can influence the regioselectivity of electrophilic substitution reactions or participate in transition-metal-catalyzed cross-coupling reactions.
Below is a table summarizing potential synthetic transformations of the parent compound.
| Functional Group | Reaction Type | Reagents & Conditions | Potential Product |
| Methylsulfane | Oxidation | m-CPBA, H₂O₂ | (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfoxide/sulfone |
| Benzyloxy | Deprotection | H₂, Pd/C | 2,6-Dichloro-4-(methylthio)phenol |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative |
Derivatization of this compound for the Development of New Chemical Probes and Functional Entities
The structural framework of this compound is well-suited for derivatization into chemical probes and other functional molecules. A common strategy in probe design involves linking a core scaffold to a reporter group, such as a fluorophore, and a binding or reactive group. nih.gov
The key to this application lies in the selective functionalization of the molecule. For instance, after deprotection of the benzyloxy group to reveal the phenol, the resulting hydroxyl group provides a convenient handle for attaching fluorescent dyes (e.g., coumarins, fluoresceins) through an ether or ester linkage. This would create a fluorescent probe whose optical properties might change upon interaction with a biological target or a specific chemical environment.
Furthermore, oxidation of the thioether to a sulfoxide or sulfone can be exploited. This change in polarity and electronic character could be designed to occur in response to specific cellular conditions, such as oxidative stress, forming the basis of a responsive or "turn-on" probe. nih.gov
Incorporation into Polymeric Systems and Advanced Materials with Tailored Properties
The incorporation of this compound into polymeric systems offers a route to advanced materials with specialized properties. To achieve this, the molecule must first be derivatized to include a polymerizable functional group. For example, after removing the benzyl (B1604629) group, the resulting phenol could be reacted with acryloyl chloride to form an acrylate (B77674) monomer. This monomer could then be copolymerized with other standard monomers (like styrene (B11656) or methyl methacrylate) to introduce the dichlorinated, sulfur-containing moiety as a pendant group on the polymer chain.
The presence of this structural unit could impart several desirable characteristics to the resulting material:
Flame Retardancy: The high chlorine content of the dichlorophenyl group can contribute to flame-retardant properties.
High Refractive Index: Materials rich in heavy atoms like chlorine and sulfur often exhibit a high refractive index, making them potentially useful in optical applications.
Stimuli-Responsiveness: The thioether group is susceptible to oxidation. nih.gov A polymer containing this group could exhibit changes in its physical properties, such as solubility or swelling, in response to oxidizing agents. This could be applied in areas like controlled drug delivery or smart coatings.
Role as a Precursor for Active Catalytic Species or as a Ligand in Metal Complexes for Organic Transformations
The sulfur atom in the methylsulfane group possesses lone pairs of electrons, making it a potential coordination site for transition metals. Thioethers are known to act as soft ligands that can bind to a variety of metal centers, including palladium, platinum, gold, and rhodium. taylorandfrancis.com By coordinating this compound to a suitable metal precursor, a range of metal complexes could be synthesized.
These complexes could be investigated for their catalytic activity in organic transformations. For example, palladium complexes bearing thioether ligands are explored in cross-coupling reactions. The electronic and steric environment around the sulfur atom, which is influenced by the dichlorinated ring and the benzyloxy group, would play a critical role in determining the stability and reactivity of the resulting catalyst. The presence of halides in metal precursors can also play a crucial role in guiding the self-assembly of such systems. nih.gov
Studies in Supramolecular Chemistry and Self-Assembly Involving this compound
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and π–π stacking, to construct ordered, large-scale structures from smaller molecular components. rsc.org The aromatic nature of this compound makes it an interesting candidate for studies in this field.
The molecule contains two aromatic rings: the dichlorinated phenyl ring and the benzyl ring of the protecting group. These rings can engage in π–π stacking interactions, driving the self-assembly of the molecules into organized aggregates like stacks or columns in solution or the solid state. The interplay between these attractive π–π forces and steric repulsion from the chlorine and methylsulfane groups would dictate the geometry of the final supramolecular architecture. Such self-assembly processes can be used to create nanostructured materials with potential applications in electronics and sensor technology. rsc.org
Potential in Optoelectronic or Photochemical Applications
Aromatic molecules are the foundational components of many organic optoelectronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The electronic properties of these molecules, such as their ionization potential and electron affinity, can be tuned by adding functional groups to the aromatic core. nih.gov
The structure of this compound combines electron-donating groups (benzyloxy, methylsulfane) with electron-withdrawing atoms (chlorine). This combination can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. While specific data for this compound is not available, the general principles of molecular design suggest that its electronic properties could be tuned. bohrium.com
From a photochemical perspective, thioethers can be synthesized via photochemical pathways, indicating that the C-S bond can be involved in light-induced reactions. nih.gov The aromatic rings suggest the molecule will absorb UV light, and the presence of heavy chlorine atoms could potentially promote intersystem crossing to a triplet state, a property that can be exploited in photochemistry and photodynamic therapy.
Environmental Transformation and Degradation Studies of 4 Benzyloxy 3,5 Dichlorophenyl Methyl Sulfane
Photodegradation Pathways and Kinetics under Various Irradiance Conditions
The photodegradation of (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane in the environment is anticipated to be influenced by the absorption of ultraviolet (UV) and visible light, leading to a series of photochemical reactions. The presence of a chromophoric aromatic system suggests that direct photolysis could be a significant degradation pathway. The rate and products of photodegradation would likely vary depending on the intensity and wavelength of the irradiating light, as well as the presence of photosensitizers in the environment.
Potential photodegradation pathways for this compound, inferred from studies on related structures such as dichlorophenols and other chlorinated aromatic compounds, may include:
Homolytic Cleavage of the Carbon-Chlorine (C-Cl) Bond: A primary photochemical reaction for many chlorinated aromatic compounds is the cleavage of the C-Cl bond, leading to the formation of aryl radicals. These highly reactive intermediates can then participate in a variety of secondary reactions, including hydrogen abstraction from the surrounding medium to form monochlorinated or dechlorinated aromatic products.
Photocleavage of the Benzyl (B1604629) Ether Linkage: The benzyloxy group may undergo photochemical cleavage at the ether bond. This could result in the formation of 3,5-dichloro-4-(methylthio)phenol and benzyl radicals. The subsequent reactions of these radicals would contribute to a complex mixture of photoproducts.
Oxidation of the Methylthio Group: The methylthio (-SCH₃) group is susceptible to photooxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and, subsequently, the sulfone. These transformations would increase the polarity and water solubility of the compound.
Ring Opening and Mineralization: Under prolonged and intense irradiation, particularly in the presence of reactive oxygen species (ROS) generated by natural photosensitizers (e.g., humic substances), the aromatic rings may undergo hydroxylation followed by ring cleavage, ultimately leading to the formation of smaller organic acids and, eventually, mineralization to CO₂, H₂O, and inorganic ions.
The kinetics of photodegradation are expected to follow pseudo-first-order kinetics, a common model for the degradation of organic pollutants at low concentrations in the environment. The rate constant would be dependent on factors such as light intensity, quantum yield of the photochemical reactions, and the presence of quenching or sensitizing substances.
Illustrative Photodegradation Kinetics Data
The following table presents hypothetical pseudo-first-order rate constants (k) and half-lives (t½) for the photodegradation of this compound under different simulated irradiance conditions. This data is for illustrative purposes only, as no specific experimental data for this compound has been found.
| Irradiance Condition | Light Source | Wavelength Range (nm) | Hypothetical k (day⁻¹) | Hypothetical t½ (days) |
| Simulated Sunlight | Xenon Arc Lamp | 290-800 | 0.045 | 15.4 |
| UVA | UVA Lamp | 315-400 | 0.021 | 33.0 |
| UVB | UVB Lamp | 280-315 | 0.088 | 7.9 |
Biotransformation Mechanisms and Microbial Degradation Products in Model Environmental Systems
The biotransformation of this compound in soil and aquatic environments would be mediated by the enzymatic activities of microorganisms. The structural features of the molecule suggest several potential sites for microbial attack. The rate and extent of biodegradation would depend on various factors, including the microbial community present, nutrient availability, temperature, and pH.
Based on studies of analogous compounds, the following biotransformation mechanisms are plausible:
Reductive Dechlorination: Under anaerobic conditions, microorganisms can utilize chlorinated aromatic compounds as electron acceptors, leading to the sequential removal of chlorine atoms. eurochlor.org This process would result in the formation of monochlorinated and subsequently non-chlorinated aromatic intermediates.
Oxidative Degradation of the Aromatic Ring: Aerobic microorganisms often initiate the degradation of aromatic compounds through the action of oxygenase enzymes. This can lead to the formation of catechols, which are key intermediates that can then undergo ring cleavage. epa.gov
O-Dealkylation of the Benzyl Ether: Microorganisms possess enzymes capable of cleaving ether linkages. The O-debenzylation of the parent compound would yield 3,5-dichloro-4-(methylthio)phenol.
Oxidation of the Methylthio Group: Similar to photochemical oxidation, microbial enzymes can oxidize the sulfur atom of the methylthio group to form the corresponding sulfoxide and sulfone. nih.govnih.govresearchgate.net This transformation generally increases the water solubility and bioavailability of the compound.
Potential Microbial Degradation Products
The following table lists potential microbial degradation products of this compound based on known biotransformation pathways of related compounds. The formation of these products is hypothetical in the absence of specific studies on the target compound.
| Product Name | Potential Formation Pathway |
| 3,5-Dichloro-4-(methylthio)phenol | O-Dealkylation |
| (4-(Benzyloxy)-3-chlorophenyl)(methyl)sulfane | Reductive Dechlorination |
| (4-(Benzyloxy)phenyl)(methyl)sulfane | Reductive Dechlorination |
| (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfoxide | Sulfur Oxidation |
| (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfone | Sulfur Oxidation |
| 3,5-Dichlorocatechol | Aromatic Ring Oxidation and Cleavage |
Hydrolytic Stability and Transformation Kinetics in Aqueous Environments
The hydrolytic stability of this compound is an important factor in its environmental persistence. Hydrolysis is a chemical reaction with water that can lead to the cleavage of chemical bonds.
Ether Linkage: Aryl ethers are generally resistant to hydrolysis under neutral pH conditions. ck12.org However, under acidic or basic conditions, the cleavage of the ether bond can be catalyzed. stackexchange.comstackexchange.com The hydrolysis of the benzyl ether linkage would result in the formation of 3,5-dichloro-4-(methylthio)phenol and benzyl alcohol.
Thioether Linkage: Thioethers can also undergo hydrolysis, although they are generally more stable than their oxygen ether counterparts. The hydrolysis of the methylthio group is not expected to be a major degradation pathway under typical environmental conditions. fiveable.mepearson.comwikipedia.orglibretexts.org
The kinetics of hydrolysis are typically studied at different pH values to determine the rate constants for acid-catalyzed, neutral, and base-catalyzed reactions. For a compound like this compound, significant hydrolysis is likely to occur only at pH values outside the typical environmental range of 6-9.
Adsorption and Sorption Behavior in Different Environmental Matrices (e.g., soil, sediment) for Academic Modeling
The transport and bioavailability of this compound in the environment will be significantly influenced by its adsorption and sorption to soil and sediment particles. As a hydrophobic organic compound, it is expected to have a strong affinity for the organic matter fraction of soils and sediments. acs.orgnih.govgeology.cz
The sorption behavior is typically quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). A high Koc value indicates strong sorption to organic matter and consequently low mobility in the environment. acs.orguw.edu.pl The sorption process can be described by various isotherm models, such as the Freundlich or Langmuir isotherms, which relate the concentration of the compound in the solid phase to its concentration in the aqueous phase at equilibrium. nih.gov
Factors influencing the sorption of this compound would include:
Soil/Sediment Organic Carbon Content: A higher organic carbon content generally leads to stronger sorption. acs.org
Clay Content and Type: Clay minerals can also contribute to the sorption of organic compounds, although to a lesser extent than organic matter for hydrophobic compounds. nih.gov
pH: The pH of the soil or water can influence the surface charge of sorbents and the speciation of the compound, although for a neutral molecule like this, the effect may be minimal.
Temperature: Sorption is generally an exothermic process, so an increase in temperature may lead to a decrease in sorption.
Due to its expected hydrophobicity, this compound is likely to be persistent in the solid phases of the environment, with limited potential for leaching into groundwater. tpsgc-pwgsc.gc.caepa.gov
Identification of Key Environmental Metabolites and Their Formation Pathways
Based on the degradation pathways discussed in the preceding sections, a number of key environmental metabolites of this compound can be predicted. The identification of these metabolites is crucial for a comprehensive environmental risk assessment, as they may have different toxicological and persistence characteristics compared to the parent compound.
Key Predicted Environmental Metabolites:
3,5-Dichloro-4-(methylthio)phenol: Formed through the photodegradation or microbial O-dealkylation of the benzyl ether linkage.
(4-(Benzyloxy)-3-chlorophenyl)(methyl)sulfane: A likely product of microbial reductive dechlorination.
(4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfoxide and (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfone: Resulting from the photochemical or microbial oxidation of the methylthio group. These metabolites are expected to be more water-soluble than the parent compound.
Benzyl Alcohol and Benzoic Acid: Formed from the cleavage of the benzyl ether group, with subsequent oxidation of the resulting benzyl alcohol.
Chlorinated Phenols and Catechols: Arising from the breakdown of the dichlorophenyl ring structure through microbial or photochemical processes.
Future Research Directions and Unanswered Questions Regarding 4 Benzyloxy 3,5 Dichlorophenyl Methyl Sulfane
Exploration of Emerging Synthetic Technologies and More Sustainable Production Approaches for the Compound
The traditional synthesis of aryl sulfides often involves transition-metal-catalyzed cross-coupling of aryl halides with thiols. nih.gov While effective, these methods can present challenges, including the use of odorous and toxic thiols. acs.org Future research should focus on applying emerging synthetic technologies to the production of (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane, aiming for greater efficiency, safety, and sustainability.
Recent advancements offer promising alternatives. For instance, transition-metal-catalyzed intramolecular decarbonylation of thioesters provides a novel route to aryl thioethers, circumventing the need for high concentrations of thiolate anions and allowing for new synthetic disconnections. nih.gov Another innovative approach involves a nickel-catalyzed aryl exchange reaction, using 2-pyridyl sulfide (B99878) as a sulfide donor, which also avoids the direct use of thiols. acs.org Reductive palladium-catalyzed, nickel-mediated sulfide transfer reactions represent another frontier in aryl sulfide synthesis. nih.gov
Furthermore, the development of more sustainable production methods is crucial. nih.gov This could involve exploring electrochemical synthesis through C-H sulfidation reactions, which can operate under catalyst- and oxidant-free conditions. researchgate.net Investigating the use of bio-based starting materials and greener solvent systems could also significantly reduce the environmental impact of the synthesis process. The conversion of natural organosulfur compounds into more potent inorganic forms has shown promise in other fields and could inspire novel bio-catalytic or chemo-enzymatic routes. researchgate.net
Table 1: Potential Modern Synthetic Approaches for Investigation
| Synthetic Technology | Key Advantages for this compound | Relevant Research Area |
|---|---|---|
| Decarbonylative Thioetherification | Avoids thiolates; engages carboxylic acids as precursors. nih.gov | Novel Synthetic Pathways |
| Nickel-Catalyzed Aryl Exchange | Avoids use of odorous and toxic thiols. acs.org | Safer Reagent Strategies |
| Electrochemical C-H Sulfidation | Metal- and oxidant-free conditions; high efficiency. researchgate.net | Green Chemistry, Process intensification |
Discovery of Novel Chemical Transformations and Unexplored Reactivity Insights
The reactivity of this compound is dictated by its constituent functional groups: the thioether, the dichlorinated benzene (B151609) ring, and the benzyloxy ether. Each of these sites presents opportunities for novel chemical transformations.
The thioether (sulfide) linkage is a key reactive center. youtube.com It is nucleophilic and can react with alkyl halides to form sulfonium (B1226848) salts. libretexts.org A significant area for exploration is the controlled oxidation of the sulfur atom. youtube.com Mild oxidation can convert the thioether to the corresponding sulfoxide (B87167), while stronger conditions can yield the sulfone. libretexts.orgrsc.org These transformations would produce new derivatives with altered electronic properties and potentially different biological activities, making them valuable for structure-activity relationship studies.
The dichlorinated aromatic ring offers another platform for functionalization. The chlorine atoms, while generally stable, could potentially undergo nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions under specific conditions, allowing for the introduction of new substituents. chemrxiv.org Furthermore, the reactivity of the aromatic C-H bonds could be explored through directed metalation or other C-H activation strategies.
Finally, the benzyloxy group could be a target for dealkylation to reveal a phenolic hydroxyl group. This would dramatically change the compound's polarity and hydrogen bonding capabilities, opening avenues for further derivatization at the oxygen atom.
Application of Advanced Computational Methodologies, including Machine Learning and Artificial Intelligence, for Predicting Compound Behavior
Table 2: Application of AI/ML in Future Compound Research
| AI/ML Application | Predicted Property/Outcome | Potential Impact |
|---|---|---|
| QSAR Modeling | Biological activity, toxicity. patsnap.com | Prioritization of derivatives for synthesis and testing. |
| Generative Models | Novel analogs with desired properties. mdpi.comharvard.edu | Accelerated lead discovery and optimization. |
| Reaction Prediction | Synthetic feasibility and reaction yields. nih.gov | Optimization of synthetic routes and resource allocation. |
Deeper Elucidation of Uncharted Mechanistic Biological Interactions through Advanced In Vitro and In Silico Techniques
Understanding the biological interactions of this compound at a mechanistic level is essential for uncovering its potential applications. Advanced in vitro and in silico techniques provide powerful tools for this purpose, moving beyond simple screening to detailed molecular investigation.
In silico methods, such as molecular docking and molecular dynamics simulations, can predict how the compound might bind to specific biological macromolecules like proteins or nucleic acids. researchgate.netmdpi.com These computational approaches can identify potential protein targets and provide insights into the binding affinity and mode of interaction at the atomic level. nih.govbiotech-asia.org Given that chlorinated aromatic compounds are known to interact with various biological systems, these studies could generate specific, testable hypotheses about the compound's mechanism of action. nih.govnih.gov
These computational predictions can then be validated using advanced in vitro techniques. Cellular and biochemical assays can confirm target engagement and elucidate the downstream effects on biological pathways. For instance, if in silico models predict interaction with a specific enzyme, enzymatic assays can be used to quantify inhibitory or activating effects. Studies on cultured human cells can reveal impacts on cell proliferation, differentiation, or other cellular processes, providing a deeper understanding of the compound's biological profile. nih.govnih.gov The combination of in silico prediction and in vitro validation creates a robust framework for mapping the compound's bioactivity. nih.gov
Potential for Advanced Materials Design and Fabrication Utilizing the Compound's Structural Features
The unique structure of this compound suggests its potential as a building block or functional additive in materials science. The combination of a rigid, halogenated aromatic core with a flexible thioether linkage could give rise to novel material properties.
The dichlorinated phenyl group can impart specific characteristics such as thermal stability, flame retardancy, and modified electronic properties. Aryl sulfides are known components in high-performance polymers and materials. nih.gov Future research could explore the incorporation of this compound as a monomer in polymerization reactions. The thioether linkage could be oxidized post-polymerization to create sulfoxide or sulfone groups, further tuning the material's properties, such as polarity and solubility.
Another avenue of research is its use in functionalized materials. For example, the phenyl sulfonic acid functionalization of carbon-based materials like graphene has been shown to create effective catalysts. researchgate.net The structural motifs within this compound could be adapted for similar surface functionalization applications, potentially creating new materials for catalysis, sensing, or photovoltaic devices. rsc.org
Challenges and Opportunities in Translational Research from Fundamental Discoveries to Broader Academic Applications
Translating fundamental chemical discoveries into broader academic or practical applications is a complex process fraught with challenges but also rich with opportunity. researchgate.netnih.gov For this compound, the journey from a synthesized molecule to a widely used research tool or a precursor for new technologies requires navigating several key steps.
One of the primary challenges is bridging the gap between basic science and applied goals. cytivalifesciences.com This involves optimizing the synthetic route for scalability and cost-effectiveness, which is often a significant hurdle. A comprehensive characterization of the compound's physicochemical properties, stability, and reactivity profile is also essential for any future application.
Despite these challenges, significant opportunities exist. The compound's unique structure makes it a candidate for a molecular probe to study biological systems or as a reference standard in analytical chemistry. In medicinal chemistry, it could serve as a scaffold for developing new classes of bioactive agents, where the chlorine atoms and sulfide group could be systematically modified to probe interactions with biological targets. Success in translational research will depend on interdisciplinary collaboration between synthetic chemists, computational scientists, biologists, and materials scientists to fully explore the compound's potential and overcome the barriers to its broader application. researchgate.netcytivalifesciences.com
Q & A
Q. What synthetic methodologies are recommended for introducing the benzyloxy and methylthio groups in (4-(Benzyloxy)-3,5-dichlorophenyl)(methyl)sulfane?
The benzyloxy group can be introduced via nucleophilic substitution using NaH as a base in anhydrous THF, as demonstrated in benzyloxy-functionalized phenolic compounds . For the methylthio group, thiolation reactions with methyl disulfides or thiomethylation reagents (e.g., dimethyl disulfide under oxidative conditions) are common. Ensure inert atmospheres to prevent oxidation of sulfur intermediates .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combine spectroscopic techniques:
- NMR : Analyze H and C NMR for benzyloxy protons (δ ~4.9–5.1 ppm) and methylthio protons (δ ~2.1–2.3 ppm).
- Mass Spectrometry : Use ESI-MS or HRMS to confirm the molecular ion peak (e.g., calculated for : 307.0) .
- X-ray Crystallography : If crystalline, resolve the structure to confirm stereoelectronic effects of the dichlorophenyl and benzyloxy groups .
Q. What are the key stability considerations for handling this compound?
- Light Sensitivity : The methylthio group may oxidize to sulfoxide/sulfone under prolonged light exposure; store in amber vials.
- Moisture : Benzyl ethers are hydrolytically stable but monitor for degradation in polar solvents (e.g., DMSO/water mixtures) via TLC or HPLC .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the methylthio group in electrophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the sulfur atom and adjacent aromatic ring. Studies on analogous methylthio-phenyl systems show that the sulfur atom acts as an electron donor, directing electrophiles to the para position relative to the methylthio group . Validate predictions experimentally via nitration or halogenation assays.
Q. What strategies resolve contradictions in synthetic yields when scaling up this compound?
- Kinetic Control : Smaller scales may favor intermediates due to rapid mixing; optimize stirring rates and reagent addition sequences.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfones or debenzylated intermediates) .
- Catalyst Screening : Test palladium or copper catalysts for selective benzyloxy retention during coupling steps .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?
- Substitution Patterns : Replace 3,5-dichloro with fluoro or nitro groups to modulate electron-withdrawing effects.
- Benzyloxy Modifications : Replace benzyl with substituted benzyl groups (e.g., 4-fluoro-benzyl) to alter lipophilicity.
- Methylthio Replacement : Substitute with sulfonamide or sulfoxide to probe redox-sensitive activity .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence binding to biological targets?
The chlorine atoms increase the compound’s hydrophobicity and stabilize - stacking with aromatic residues in proteins (e.g., kinase ATP-binding pockets). Compare binding affinities of 3,5-dichloro vs. 3-chloro-5-fluoro analogs using surface plasmon resonance (SPR) .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, temperature gradients) to mitigate batch variability .
- Data Validation : Cross-reference spectral data with PubChem or peer-reviewed syntheses .
- Ethical Compliance : Adhere to institutional guidelines for handling chlorinated aromatic compounds due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
